molecular formula C8H12O4 B8215550 Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate

Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B8215550
M. Wt: 172.18 g/mol
InChI Key: LUBZMSYQUPSNNY-ZETCQYMHSA-N
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Description

Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group attached to a tetrahydropyran ring, which contains a ketone and a carboxylate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid to yield the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is typically heated under reflux, and the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Secondary alcohol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate: Lacks the (S) stereochemistry.

    Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate: Contains a methyl ester group instead of an ethyl ester group.

    Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate: Has the ® configuration instead of the (S) configuration.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of both a ketone and an ester functional group also contributes to its versatility in chemical reactions and applications.

Properties

IUPAC Name

ethyl (2S)-5-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBZMSYQUPSNNY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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